molecular formula C27H26N2O4 B7505637 4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide

4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide

Cat. No.: B7505637
M. Wt: 442.5 g/mol
InChI Key: SGSZHWIPXXVVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound specifically targets the PI3K/Akt/mTOR signaling pathway, which is known to be upregulated in various types of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, this compound has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity towards cancer cells and the PI3K/Akt/mTOR signaling pathway. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment.
However, one of the limitations of using this compound in lab experiments is its complex synthesis process and high cost. This may limit its availability and use in certain research settings.

Future Directions

There are several future directions for research on 4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide. One of the most promising areas of research is the development of more efficient and cost-effective synthesis methods for this compound.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. This includes studying its effects on different types of cancer cells and exploring its potential use in combination with other anticancer agents.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its anticancer and neuroprotective effects, as well as its anti-inflammatory and antioxidant effects, make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential applications in different research settings.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide involves a series of chemical reactions. The process starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This compound is then reacted with tert-butylamine to form 2-methoxy-N-tert-butylbenzamide.
In the next step, this compound is reacted with 2-(bromomethyl)-1,3-dioxoisoindoline to form this compound. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide has potential applications in various fields of scientific research. One of the most significant areas of research is cancer treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
In addition to cancer treatment, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.

Properties

IUPAC Name

4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-27(2,3)19-15-13-18(14-16-19)24(30)28(22-11-7-8-12-23(22)33-4)17-29-25(31)20-9-5-6-10-21(20)26(29)32/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSZHWIPXXVVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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